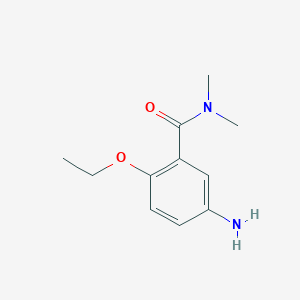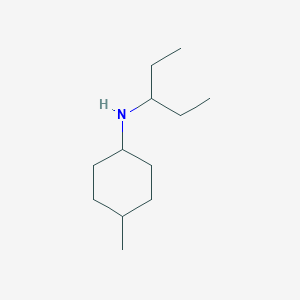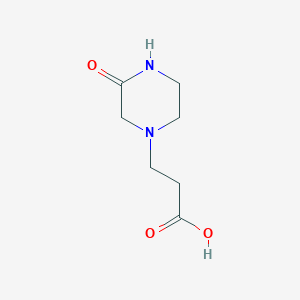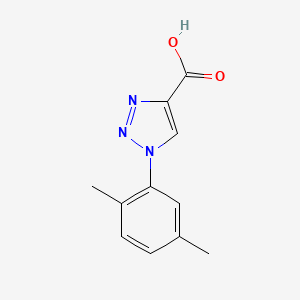
(3-Chlorophenyl)(4-ethoxyphenyl)methanamine
Descripción general
Descripción
“(3-Chlorophenyl)(4-ethoxyphenyl)methanamine” is a chemical compound with the CAS Number: 1020997-79-8 . It has a molecular weight of 261.75 .
Molecular Structure Analysis
The molecular formula of “this compound” is C15H16ClNO . The InChI Code for this compound is 1S/C15H16ClNO/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15H,2,17H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has developed methodologies for the synthesis of compounds related to (3-Chlorophenyl)(4-ethoxyphenyl)methanamine, demonstrating the compound's versatility in chemical synthesis. For instance, a facile 7-step synthesis procedure has been developed for enantiomerically pure derivatives starting from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, highlighting the compound's role in producing optically pure enantiomers with high enantiomeric purities (Zhang et al., 2014). Additionally, studies on the isolation and identification of chlorphenoxamine metabolites in human urine after administration have identified various metabolites and conjugates, indicating the compound's metabolic pathways and transformation products (Goenechea et al., 1987).
Applications in Material Science and Pharmacology
The compound and its derivatives have found applications in material science and pharmacology. Research into luminescent mono- and binuclear cyclometalated platinum(II) complexes using derivatives of this compound has provided insights into fluid- and solid-state oligomeric interactions, contributing to the development of emissive materials with potential applications in light-emitting devices (Lai et al., 1999). Moreover, the synthesis and characterization of heterocyclic Schiff bases derived from the compound have shown potential as anticonvulsant agents, expanding its utility in the pharmacological domain (Pandey & Srivastava, 2011).
Molecular Docking and Computational Studies
Molecular docking and quantum chemical calculations on derivatives of this compound have elucidated the compound's molecular structure, electronic properties, and interactions within biological targets. These studies have provided valuable insights into the compound's potential biological effects and interactions with enzymes, aiding in the design of molecules with desired pharmacological properties (Viji et al., 2020).
Análisis Bioquímico
Biochemical Properties
(3-Chlorophenyl)(4-ethoxyphenyl)methanamine plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of various amino acids and other nitrogen-containing compounds. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in the aryl hydrocarbon receptor (AHR) and nuclear factor erythroid 2–related factor 2 (Nrf2) pathways . These pathways play critical roles in cellular responses to environmental stressors and the regulation of antioxidant proteins. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, such as transaminases, and modulate their activity . Additionally, it may inhibit or activate other enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells . The changes in gene expression induced by this compound are likely mediated through its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies indicating potential cytotoxic effects at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher dosages, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its desired effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the synthesis and degradation of amino acids, nucleotides, and other essential biomolecules . The interactions with transaminases and other enzymes are critical for its role in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The distribution of this compound can affect its overall activity and function within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within the appropriate cellular context . The effects of this compound on cellular function are closely linked to its subcellular localization .
Propiedades
IUPAC Name |
(3-chlorophenyl)-(4-ethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-2-18-14-8-6-11(7-9-14)15(17)12-4-3-5-13(16)10-12/h3-10,15H,2,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZWYHLQVPTSOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2-Methoxyethyl)piperidin-4-YL]-N-methylmethanamine](/img/structure/B1462417.png)
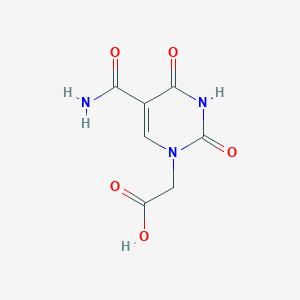
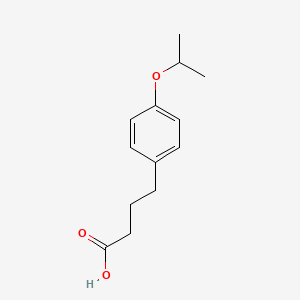
amine](/img/structure/B1462423.png)
![2-Chloro-6-[(2-chlorophenyl)methoxy]benzaldehyde](/img/structure/B1462424.png)

![N-[(2,4-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462427.png)
![2-[Bis(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B1462428.png)
